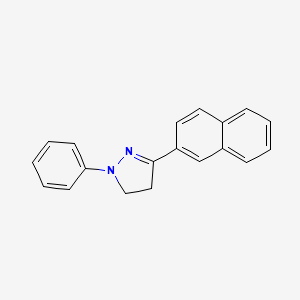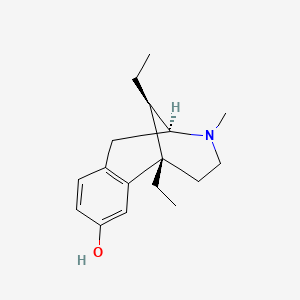
CORONARIDIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is part of the iboga alkaloid family, which is known for its psychoactive properties and potential therapeutic applications. Coronaridine has been studied for its effects on reducing the intake of addictive substances such as cocaine and morphine in animal models .
Wissenschaftliche Forschungsanwendungen
Coronaridine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other iboga alkaloids and related compounds.
Biology: Coronaridine is used to study the effects of alkaloids on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating addiction, as it reduces the intake of addictive substances in animal models.
Wirkmechanismus
Target of Action
Coronaridine, also known as (-)-Coronaridine or 18-carbomethoxyibogamine, is an alkaloid that has been reported to bind to an assortment of molecular sites . These include:
These targets play crucial roles in various physiological processes, including pain perception, response to stress, and regulation of mood and emotions.
Mode of Action
Coronaridine interacts with its targets primarily through binding and antagonism. For instance, it binds to opioid receptors (μ, δ, κ) and acts as an antagonist at the NMDA receptor and nAChRs . This interaction can result in changes in the cellular response to pain, stress, and other emotional stimuli.
Biochemical Pathways
Coronaridine affects several biochemical pathways due to its interaction with multiple targets. It has the ability to inhibit the Ca v 2.2 channel, modulate and inhibit subunits of nAChR selectively such as α9α10, α3β4, and potentiate GABA A activity . These pathways are involved in various physiological processes, including neuronal signaling, muscle contraction, and regulation of mood and emotions.
Result of Action
The molecular and cellular effects of Coronaridine’s action are primarily related to its antagonistic effects on its targets. By binding to opioid receptors and acting as an antagonist at the NMDA receptor and nAChRs, Coronaridine can affect neuronal signaling and potentially influence behaviors related to pain perception and response to stress .
Biochemische Analyse
Biochemical Properties
Coronaridine plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. Notably, coronaridine has been shown to inhibit the Ca v 2.2 channel and modulate subunits of nicotinic acetylcholine receptors (nAChRs) such as α9α10 and α3β4. Additionally, it potentiates the activity of gamma-aminobutyric acid type A (GABA A) receptors . These interactions highlight the compound’s diverse biochemical properties and its potential impact on neural signaling pathways.
Cellular Effects
Coronaridine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, coronaridine’s interaction with nAChRs and GABA A receptors can alter neurotransmitter release and synaptic plasticity, thereby affecting neuronal communication and overall brain function . Furthermore, coronaridine has been observed to impact gene expression related to addiction pathways, making it a promising candidate for addiction treatment .
Molecular Mechanism
The molecular mechanism of coronaridine involves its binding interactions with specific biomolecules. Coronaridine binds to and inhibits the Ca v 2.2 channel, which plays a role in neurotransmitter release. Additionally, it modulates nAChRs and potentiates GABA A receptor activity, leading to changes in neural signaling . These interactions result in the inhibition or activation of various enzymes and proteins, ultimately influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coronaridine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that coronaridine remains stable under specific conditions, allowing for sustained interactions with target biomolecules . Long-term in vitro and in vivo studies have demonstrated that coronaridine can maintain its efficacy in modulating neural pathways over extended periods.
Dosage Effects in Animal Models
The effects of coronaridine vary with different dosages in animal models. At lower doses, coronaridine has been shown to modulate neural signaling without causing significant adverse effects. At higher doses, coronaridine may exhibit toxic effects, including neurotoxicity and alterations in normal cellular function . These findings underscore the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
Coronaridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . The compound’s interactions with metabolic enzymes highlight its potential to modulate biochemical processes at the cellular level.
Transport and Distribution
Within cells and tissues, coronaridine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, such as neural tissues . Understanding the transport and distribution mechanisms of coronaridine is essential for optimizing its therapeutic potential.
Subcellular Localization
Coronaridine’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular activity and function . These localization mechanisms are crucial for understanding how coronaridine interacts with its target biomolecules and influences cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Coronaridine can be synthesized through various methods. One notable method involves the use of photoredox catalysis. This process converts the amine (+)-catharanthine into coronaridine using visible light . The reaction conditions include the use of a photocatalyst and specific reaction times to achieve the desired product.
Industrial Production Methods: An industrial method for preparing coronaridine involves the extraction from the plant Tabernaemontana divaricata. The process includes crushing the dried plant material, performing supercritical CO2 extraction, and using chloroform as an entrainer . The extract is then dissolved in a methanol solution, passed through a calcium-oxide column, and separated using high-speed countercurrent chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Coronaridine undergoes various chemical reactions, including:
Oxidation: Coronaridine can be oxidized to form coronaridine hydroxyindolenine.
Reduction: Reduction reactions can modify the structure of coronaridine, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Coronaridine is part of the iboga alkaloid family, which includes compounds such as ibogaine, ibogamine, and voacangine . Compared to these compounds, coronaridine has unique properties:
Eigenschaften
CAS-Nummer |
467-77-6 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl (1S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13?,14?,19?,21-/m1/s1 |
InChI-Schlüssel |
NVVDQMVGALBDGE-WQZRPCBZSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Isomerische SMILES |
CCC1CC2C[C@@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Kanonische SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Verwandte CAS-Nummern |
4503-12-2 (mono-hydrochloride) |
Synonyme |
coronardine coronardine monohydrochloride coronardine monohydrochloride, (+-)-isomer coronaridine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)


![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/new.no-structure.jpg)



